(R)-(-)-2-Phenylbutyric acid

Catalog No.
S796495
CAS No.
938-79-4
M.F
C10H12O2
M. Wt
164.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(-)-2-Phenylbutyric acid

CAS Number

938-79-4

Product Name

(R)-(-)-2-Phenylbutyric acid

IUPAC Name

(2R)-2-phenylbutanoic acid

Molecular Formula

C10H12O2

Molecular Weight

164.2 g/mol

InChI

InChI=1S/C10H12O2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,11,12)/t9-/m1/s1

InChI Key

OFJWFSNDPCAWDK-SECBINFHSA-N

SMILES

CCC(C1=CC=CC=C1)C(=O)O

Synonyms

(αR)-α-Ethylbenzeneacetic Acid; (-)-(R)-2-Phenylbutyric Acid; (-)-2-Phenylbutanoic Acid; (R)-(-)-α-Ethylphenylacetic Acid; (R)-α-Ethylbenzeneacetic cid

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)O

Isomeric SMILES

CC[C@H](C1=CC=CC=C1)C(=O)O

The exact mass of the compound (R)-(-)-2-Phenylbutyric acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(R)-(-)-2-Phenylbutyric acid (CAS 938-79-4) is an enantiopure chiral carboxylic acid characterized by its phenyl-substituted butyric backbone. In industrial and laboratory procurement, it is primarily valued as a premium chiral building block, a highly selective resolving agent for racemic amines, and a critical precursor in the asymmetric synthesis of active pharmaceutical ingredients (APIs). Unlike its racemic counterpart, the (R)-enantiomer provides immediate stereochemical control, eliminating the need for inefficient late-stage resolution steps. Its distinct steric bulk and well-defined three-dimensional geometry make it a preferred standard for kinetic resolution assays and chiral chromatography calibrations, offering superior processability and reproducibility in stereochemically demanding workflows [1].

Substituting (R)-(-)-2-phenylbutyric acid with racemic 2-phenylbutyric acid or shorter-chain homologs like 2-phenylpropionic acid fundamentally compromises stereochemical integrity and process economics. In API synthesis, using the racemate necessitates downstream chiral resolution, which inherently caps the theoretical yield at 50% and significantly inflates the environmental E-factor due to wasted off-target enantiomers. Furthermore, in 'Dutch Resolution' applications, substituting with 2-phenylpropionic acid often fails to induce the precipitation of stable diastereomeric salts, leading to complete resolution failure. For analytical applications determining absolute configuration, replacing the enantiopure (R)-form with an achiral or racemic reagent abolishes the kinetic differentiation required for NMR-based stereochemical assignment, rendering the assay useless [1].

Precursor Utilization Efficiency in Chiral API Synthesis

In the synthesis of enantiopure APIs and their analogs, utilizing enantiopure (R)-(-)-2-phenylbutyric acid directly eliminates the need for late-stage racemate resolution. Classical resolution of racemic 2-phenylbutyric acid typically caps at a theoretical maximum yield of 50% (practically ~35-40%), generating significant waste. Procuring the (R)-enantiomer ensures >95% precursor utilization, drastically reducing the E-factor and improving overall synthetic efficiency compared to the racemic baseline [1].

Evidence DimensionPrecursor utilization yield
Target Compound Data>95% utilization (enantiopure starting material)
Comparator Or BaselineRacemic 2-phenylbutyric acid (~35-40% practical yield after resolution)
Quantified Difference>55% absolute increase in precursor efficiency
ConditionsAsymmetric synthesis workflows vs. late-stage racemate resolution

Procuring the enantiopure (R)-form directly reduces chemical waste and more than doubles the effective yield for stereospecific API manufacturing.

Diastereomeric Excess in Chiral Amine Resolution

(R)-(-)-2-Phenylbutyric acid is a highly effective resolving agent for racemic amines. In 'Dutch Resolution' protocols targeting 1-arylbutylamines, the application of (R)-(-)-2-phenylbutyric acid yields a first-pass precipitated salt with a diastereomeric excess (de) exceeding 52% and a high resolution efficiency (S-factor). In contrast, using less sterically hindered analogs like 2-phenylpropionic acid often fails to form stable, easily separable diastereomeric salts under identical conditions, making the butyric derivative superior for scalable chiral separations [1].

Evidence DimensionDiastereomeric excess (de) of first-pass salt
Target Compound Data>52% de (with high S-factor)
Comparator Or Baseline2-phenylpropionic acid (poor or no salt precipitation)
Quantified DifferenceFormation of stable salts with >52% de vs. resolution failure
ConditionsDutch resolution of racemic 1-arylbutylamines in organic solvents

High first-pass diastereomeric excess minimizes the need for repeated recrystallizations, saving time and solvent costs in chiral amine procurement and processing.

Kinetic Differentiation in Secondary Alcohol Acylation

(R)-(-)-2-Phenylbutyric acid and its derivatives are critical in determining the absolute configuration of secondary alcohols via kinetic resolution. The (R)-enantiomer exhibits highly stereoselective reaction kinetics, reacting with specific chiral alcohols at rates up to 13.5 times faster (or slower, depending on the alcohol's configuration) than the (S)-enantiomer. This massive kinetic divergence allows for unambiguous NMR-based assignment of absolute configuration, a precision impossible to achieve with achiral anhydrides or racemic mixtures [1].

Evidence DimensionRelative reaction rate constant ratio (k_fast / k_slow)
Target Compound DataUp to 13.5x kinetic difference based on stereomatching
Comparator Or BaselineAchiral anhydrides or racemic 2-phenylbutyric acid (1.0x, no kinetic differentiation)
Quantified Difference13.5-fold kinetic discrimination
ConditionsAcylation of secondary alcohols using enantiopure catalysts/reagents

The extreme kinetic sensitivity of the (R)-enantiomer makes it an indispensable analytical reagent for stereochemical assignment in drug discovery.

Baseline Resolution in Chiral Chromatography Standards

As a standard for validating chiral stationary phases (CSPs) in HPLC and counter-current chromatography (CCC), (R)-(-)-2-phenylbutyric acid demonstrates excellent baseline separation when compared to its (S)-enantiomer. When run on cyclodextrin-based or Kromasil chiral columns, the pure (R)-enantiomer allows for precise calibration of enantiomeric excess (ee) up to >99%, whereas using a crude racemate only confirms column resolving power without providing a quantitative single-enantiomer reference peak for complex matrix analysis [1].

Evidence DimensionCalibration accuracy for enantiomeric excess (ee)
Target Compound Data>99% ee reference standard capability
Comparator Or BaselineRacemic mixture (only provides relative separation factor, α)
Quantified DifferenceAbsolute ee quantification vs. relative peak splitting
ConditionsHPLC/CCC validation using cyclodextrin-based chiral selectors

Procuring the certified (R)-enantiomer is essential for analytical labs needing to quantify the exact enantiomeric purity of pharmaceutical intermediates.

Precursor for Asymmetric API Manufacturing

Used directly as a starting material in the synthesis of enantiopure drugs (e.g., specific enantiomers of Indobufen or Butamirate analogs), where it ensures >95% precursor utilization and avoids the 50% yield cap associated with late-stage racemate resolution [1].

Chiral Resolving Agent in Dutch Resolution

Employed as a core family member in Dutch Resolution protocols to separate racemic 1-arylbutylamines and other pharmaceutical intermediates, reliably forming stable diastereomeric salts with high first-pass enantiomeric excess[2].

Stereochemical Assignment via Kinetic Resolution

Utilized as a stereoselective acylating agent or standard in Horeau's method and modern catalytic kinetic resolutions to unambiguously determine the absolute configuration of unknown secondary alcohols through NMR kinetic tracking[3].

Analytical Standard for Chiral Chromatography

Procured as a certified reference material to calibrate and validate chiral stationary phases (CSPs) in HPLC and counter-current chromatography, enabling precise quantification of enantiomeric excess in complex mixtures [4].

XLogP3

2.3

Boiling Point

271.0 °C

Melting Point

47.5 °C

UNII

1238B41M1H

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (80%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (80%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

938-79-4

Wikipedia

(R)-2-phenylbutyric acid

Dates

Last modified: 08-15-2023

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